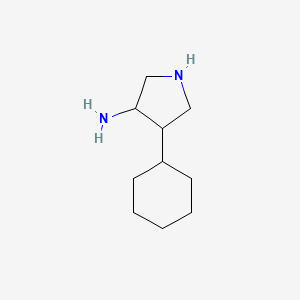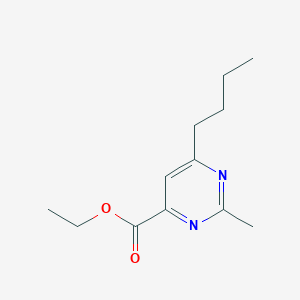
4-Cyclohexylpyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-Cyclohexylpyrrolidin-3-amine, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, mass spectrometry-based proteomics can provide information on the protein structure and dynamics . Techniques such as hydrogen/deuterium exchange (HDX), limited proteolysis, and chemical crosslinking (CX) can be used to reveal structural information .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using the principles of molecular chemistry . The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the solvent accessible surface areas, a new scale for interface propensities, and a cluster algorithm can be used to locate surface exposed areas with high interface propensities .
Scientific Research Applications
Reaction with Chiral Secondary Amines in Organometallics
- Cyclometalation and Dehydrogenation : A study by Barloy et al. (2011) on the reaction of chiral secondary amines with organometallic complexes revealed insights into cyclometalation and dehydrogenation processes. This research contributes to understanding the synthesis and behavior of organometallic compounds (Barloy et al., 2011).
Applications in Cancer Treatment
- PARP Inhibitor Discovery : Penning et al. (2009) discussed the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, highlighting their potency and potential in cancer treatment. The study specifically mentions ABT-888, a compound in phase I clinical trials for cancer treatment (Penning et al., 2009).
Heterocyclic Synthesis
- Synthesis of Novel Enaminones and Azolopyrimidines : Behbehani and Ibrahim (2012) explored the use of 4-thiazolidinones for synthesizing various heterocyclic compounds, demonstrating the utility of these structures in diverse chemical syntheses (Behbehani & Ibrahim, 2012).
Synthesis of Pyrroles and Pyrazines
- Rh(II)-Catalyzed Reactions : Rostovskii et al. (2017) described the synthesis of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from various reactants, utilizing Rh(II) catalysts. This study provides insights into the synthesis of complex organic compounds (Rostovskii et al., 2017).
α-Amino Acids Decarboxylation
- Facile Method of Decarboxylation : Hashimoto et al. (1986) discovered a novel method for the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst. This method has implications for the synthesis of amino compounds (Hashimoto et al., 1986).
Asymmetric Michael Additions
- Catalysis with L-Proline Esters : Ruiz-Olalla et al. (2015) researched the use of methyl 4-aminopyrrolidine-2-carboxylates as catalysts in asymmetric Michael additions of ketones to nitroalkenes. This study adds to the field of asymmetric organocatalysis (Ruiz-Olalla et al., 2015).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been found to interact with a variety of biological targets. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice .
Result of Action
Pyrrolidine derivatives have been shown to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents .
Future Directions
The future directions for research on 4-Cyclohexylpyrrolidin-3-amine could involve further exploration of its potential use in the treatment of Alzheimer’s disease. Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis and functionalization processes .
Biochemical Analysis
Biochemical Properties
4-Cyclohexylpyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, causing either inhibition or activation of their activity. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein involved in cell survival and proliferation . These interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the stability of pyrrolidine derivatives can be influenced by environmental conditions such as pH and temperature . Over time, the degradation of this compound may lead to the formation of metabolites that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Studies have shown that the therapeutic index of pyrrolidine derivatives can be narrow, requiring careful dosage optimization to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and detoxification of pyrrolidine derivatives . These metabolic pathways can influence the bioavailability and activity of this compound, affecting its therapeutic potential and toxicity. Additionally, changes in metabolic flux and metabolite levels can occur as a result of the compound’s interaction with key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For instance, lipid transfer proteins (LTPs) may facilitate the transport of this compound across cellular membranes, ensuring its proper distribution within the cell . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of nuclear localization signals (NLSs) can direct this compound to the nucleus, where it may interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4-cyclohexylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNANQPQQISZQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493023.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)
![7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493030.png)
![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493032.png)
![6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493033.png)
![(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1493036.png)
![methyl 2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1493037.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1493038.png)



![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)